

An In-depth Technical Guide to the Fundamental Chemical Properties of Elemental Antimony

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antimony

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of elemental **antimony** (Sb). It is designed to be a key resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this metalloid. The guide summarizes key quantitative data, outlines experimental methodologies, and visualizes complex pathways and workflows.

General and Atomic Properties

Antimony is a semi-metallic element, also known as a metalloid, belonging to Group 15 of the periodic table.^[1] It exhibits properties that are intermediate between those of metals and nonmetals.^[1] In its most stable form, it is a brittle, silvery-white solid with a high metallic luster.^[2] A notable characteristic of **antimony** is its expansion upon freezing, a property shared by only a few other elements like bismuth, gallium, germanium, and silicon.^[3]

Physical and Atomic Data Summary

The fundamental physical and atomic properties of elemental **antimony** are summarized in the table below for easy reference.

Property	Value
Atomic Number	51[4]
Atomic Symbol	Sb[4]
Atomic Mass	121.760 u[4]
Electron Configuration	[Kr] 4d ¹⁰ 5s ² 5p ³ [5]
Oxidation States	+5, +3, -3[6][7]
Density	6.697 g/cm ³ [8]
Melting Point	630.63 °C (1167.13 °F)[8]
Boiling Point	1635 °C (2975 °F)[8]
Mohs Hardness	3.0[8]
Electronegativity	2.05 (Pauling Scale)[8]
Atomic Radius	145 pm (empirical)[9]
Covalent Radius	140 pm[9]
van der Waals Radius	247 pm[9]
Ionization Energies	1st: 834 kJ/mol, 2nd: 1594.9 kJ/mol, 3rd: 2440 kJ/mol
Isotopes	Two stable isotopes: ¹²¹ Sb (57.21%) and ¹²³ Sb (42.79%)[8]

Allotropes of Antimony

Antimony can exist in several different allotropic forms, which are physically distinct forms of the same element.[10]

- **Metallic (Gray) Antimony:** This is the most stable and common allotrope. It is a lustrous, silvery-bluish-white, brittle solid with a flaky texture.[10]
- **Explosive Antimony:** An unstable, amorphous form produced by the electrolysis of **antimony** trichloride. When scratched or bent, it exothermically transforms into the more

stable metallic form.[2]

- Black **Antimony**: An amorphous form that results from the rapid cooling of **antimony** vapor. It is more reactive than the metallic form and can oxidize in the air, sometimes igniting spontaneously.[11]
- Yellow **Antimony**: A very unstable non-metallic allotrope produced by the low-temperature oxidation of stibine (SbH_3). It converts to the black allotrope in the presence of light or at temperatures above -90°C .[11]

Chemical Reactivity and Properties

Antimony is relatively stable at room temperature but its reactivity increases with temperature and depends on the specific reagents.[12]

Reactivity with Common Reagents

- Air: Elemental **antimony** is stable in the air at room temperature.[8] When heated, it burns with a bluish-white flame to form **antimony** trioxide (Sb_2O_3).[13]
 - $4 \text{ Sb(s)} + 3 \text{ O}_2\text{(g)} \rightarrow 2 \text{ Sb}_2\text{O}_3\text{(s)}$ [13]
- Water: **Antimony** does not react with water under normal conditions.[12] However, at red heat, it can react with water to form **antimony** trioxide.[14]
- Acids: **Antimony** does not react with non-oxidizing acids like hydrochloric acid in the absence of an oxidizing agent.[13] It will, however, dissolve in hot concentrated oxidizing acids such as sulfuric acid and nitric acid, typically forming Sb(III) compounds.[13] The reaction with concentrated nitric acid produces hydrated **antimony** pentoxide.[11]
- Halogens: **Antimony** reacts readily with halogens like fluorine, chlorine, bromine, and iodine under controlled conditions to form the corresponding trihalides (SbX_3).[14]
 - $2 \text{ Sb(s)} + 3 \text{ Cl}_2\text{(g)} \rightarrow 2 \text{ SbCl}_3\text{(s)}$ [5]

Common Compounds and Oxidation States

Antimony most commonly exists in the +3 and +5 oxidation states, with the +5 state being more common.^{[6][8]} It can also exist in the -3 oxidation state, for example in the toxic gas stibine (SbH_3).^[7]

- Oxides: **Antimony** forms several oxides, including **antimony** trioxide (Sb_2O_3), **antimony** pentoxide (Sb_2O_5 , which is formed by oxidation with concentrated nitric acid), and a mixed-valence oxide, **antimony** tetroxide (Sb_2O_4).^[8] Unlike the oxides of its lighter congeners arsenic and phosphorus, **antimony** oxides are amphoteric, meaning they can react with both acids and bases.^[8]
- Sulfides: The most important ore of **antimony** is the sulfide mineral stibnite (Sb_2S_3).^[8] **Antimony** pentasulfide (Sb_2S_5) is also known.^[14]
- Halides: **Antimony** forms both trihalides (SbX_3) and pentahalides (SbX_5).^[8]
- Antimonides: **Antimony** reacts with many metals to form antimonides, which are intermetallic compounds.^[2]

Crystallography

Elemental **antimony** in its most stable form has a rhombohedral crystal structure.^[15] This layered structure consists of fused, ruffled six-membered rings.^[8] The relatively weak bonding between these layers is responsible for the low hardness and brittleness of the material.^[8]

Crystallographic Data

Parameter	Value
Crystal System	Rhombohedral (Trigonal) ^{[15][16]}
Space Group	R-3m ^[17]
Lattice Constants	$a = 4.307 \text{ \AA}$, $c = 11.273 \text{ \AA}$ ^[17]

Experimental Protocols

This section details methodologies for key experiments related to the characterization of **antimony**.

Qualitative Determination of Antimony (Reinsch Test)

The Reinsch test is a qualitative method for the detection of heavy metals, including **antimony**.

Protocol:

- **Sample Preparation:** Prepare an acidic solution of the sample to be tested. For solid samples, this may involve digestion in an appropriate acid.
- **Copper Preparation:** Clean a piece of copper foil or wire by briefly immersing it in nitric acid until it has a bright surface, then rinse thoroughly with deionized water.[\[18\]](#)
- **Reaction:** Place the cleaned copper into the sample solution and heat. The presence of **antimony** will result in the formation of a purple-black deposit on the copper surface.[\[18\]](#)
- **Confirmation:** The stain's identity can be confirmed by its insolubility in potassium cyanide solution.[\[18\]](#)

Quantitative Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for the quantitative determination of **antimony** in various samples.

Protocol Outline:

- **Sample Digestion:** Accurately weigh the sample and digest it using a mixture of acids (e.g., nitric acid and hydrofluoric acid) to bring the **antimony** into solution. For biological samples, a digest with tetramethylammonium hydroxide may be used.[\[15\]](#)[\[19\]](#)
- **Standard Preparation:** Prepare a series of calibration standards of known **antimony** concentrations in a matrix that matches the digested samples. An internal standard (e.g., indium) is often added to all samples and standards to correct for instrumental drift.[\[19\]](#)
- **Instrumental Analysis:** Introduce the digested samples and standards into the ICP-MS. The sample is nebulized and transported into an argon plasma, which ionizes the **antimony** atoms. The ions are then separated by their mass-to-charge ratio and detected.[\[20\]](#)

- Quantification: A calibration curve is generated from the signal responses of the standards, and the concentration of **antimony** in the samples is determined from this curve.[20]

Speciation Analysis by High-Performance Liquid Chromatography-ICP-MS (HPLC-ICP-MS)

This hyphenated technique allows for the separation and quantification of different **antimony** species (e.g., Sb(III) and Sb(V)).

Protocol Outline:

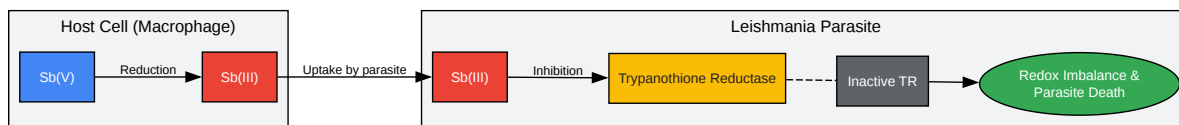
- Sample Extraction: Extract the **antimony** species from the sample using a suitable solvent. For soil samples, an aqueous solution of citric acid can be used.[21] For urine samples, simple dilution with the mobile phase is often sufficient.[22]
- Chromatographic Separation: Inject the extract into an HPLC system equipped with an anion-exchange column. A mobile phase, such as a mixture of EDTA and phthalic acid at a controlled pH, is used to separate Sb(III) and Sb(V) based on their different affinities for the stationary phase.[21]
- Detection and Quantification: The eluent from the HPLC is directly introduced into an ICP-MS for element-specific detection and quantification of the separated **antimony** species.[23]

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows involving **antimony**.

Antimonial Drug Action in Leishmania

Pentavalent antimonials (Sb(V)) are prodrugs used to treat leishmaniasis.[7] They are reduced to the more toxic trivalent form (Sb(III)), which then inhibits a critical enzyme in the parasite's redox defense system, trypanothione reductase.[8][10]

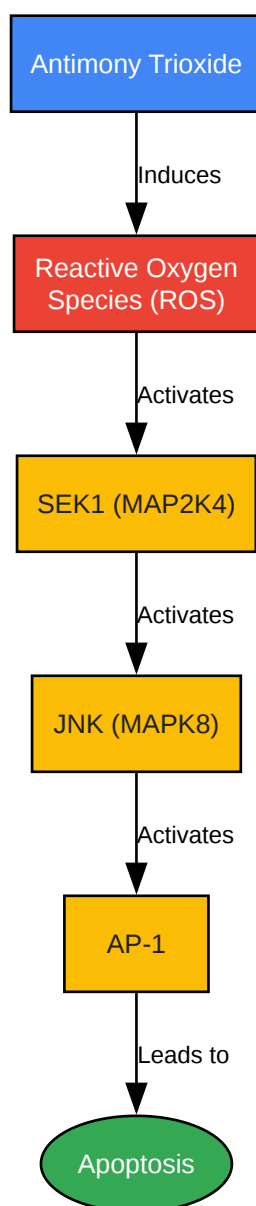


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Caption: Mechanism of action of antimonial drugs against Leishmania parasites.

Antimony-Induced Apoptosis via MAPK Signaling

Antimony trioxide (Sb_2O_3) has been shown to induce apoptosis (programmed cell death) in certain cancer cells. This process is mediated by the generation of reactive oxygen species (ROS) and the activation of the SEK1/JNK signaling pathway, which is a part of the broader Mitogen-Activated Protein Kinase (MAPK) pathway.[24]

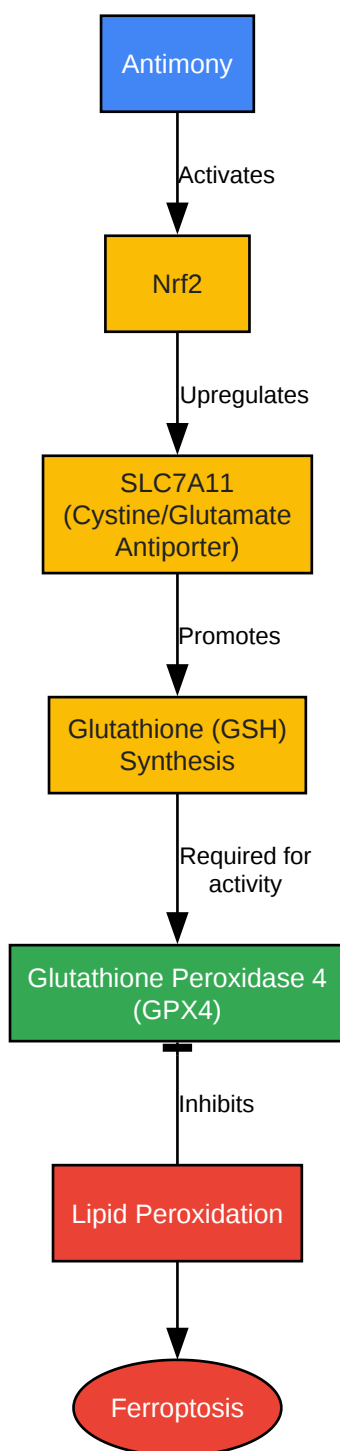


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Caption: **Antimony** trioxide-induced apoptosis through the SEK1/JNK signaling pathway.

Antimony's Role in Ferroptosis

Recent studies suggest that **antimony** exposure can promote ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[13][25] One proposed mechanism involves the inhibition of Glutathione Peroxidase 4 (GPX4) via the Nrf2-SLC7A11 axis.[26]

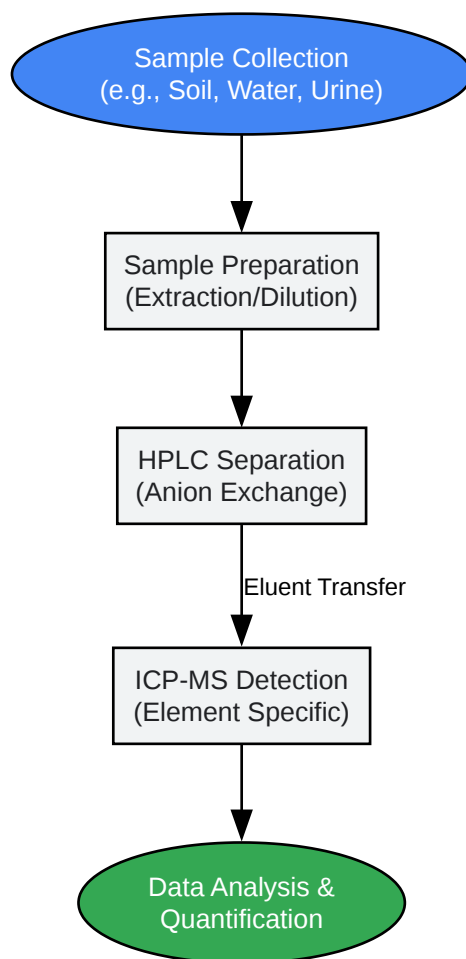


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Caption: Proposed pathway of **antimony**'s influence on ferroptosis.

Experimental Workflow for Antimony Speciation

The following diagram illustrates a typical workflow for the speciation analysis of **antimony** in environmental or biological samples using HPLC-ICP-MS.



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Caption: Analytical workflow for **antimony** speciation analysis using HPLC-ICP-MS.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Fundamental Chemical Properties of Elemental Antimony]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241702#fundamental-chemical-properties-of-elemental-antimony]

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